1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide
Description
The compound 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide is a phosphorus-containing heterocyclic molecule characterized by an isophosphindole core structure. The isophosphindole system consists of a fused bicyclic framework where a phosphorus atom replaces one nitrogen atom in the indole-like scaffold. Key structural features include:
- Substituents: A bulky tert-butyl (1,1-dimethylethyl) group at position 2, which influences steric and electronic properties.
- Saturation: Partial hydrogenation at the 2,3-positions (dihydro), reducing ring aromaticity and altering reactivity.
Properties
IUPAC Name |
2-tert-butyl-1,3-dihydroisophosphindole 2-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17OP/c1-12(2,3)14(13)8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJLOJABWWNHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1(=O)CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465776 | |
| Record name | 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104229-83-6 | |
| Record name | 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate phosphine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve halides or other suitable leaving groups.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce phosphine oxides, while reduction reactions can lead to the formation of phosphine derivatives.
Scientific Research Applications
1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: It may be explored for its pharmacological properties, including its potential use as a therapeutic agent.
Industry: The compound's unique properties make it valuable in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of phosphorus heterocycles, including phospholes, phosphindoles, and phosphonates. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Comparative Data
Structural and Functional Insights
The dihydro saturation in both compounds reduces aromaticity, increasing susceptibility to electrophilic substitution.
Electronic Effects: The P=O group in both compounds enhances electrophilicity at phosphorus, but the tert-butyl group in the isophosphindole derivative may donate electron density via hyperconjugation, slightly modulating reactivity . In contrast, the fluorine atom in 2-ethylhexyl methylphosphonofluoridate creates a highly electron-withdrawing environment, increasing toxicity and reactivity toward nucleophiles.
Applications and Stability: The target compound’s bulky substituents likely improve thermal stability compared to simpler phospholes, aligning with trends observed in tert-butyl-substituted organophosphorus compounds.
Research Findings and Limitations
- Spectroscopic Data : While NMR and IR spectra for 1H-Phosphole derivatives are well-documented (e.g., ³¹P NMR shifts near 20–30 ppm for P=O systems) , analogous data for the isophosphindole compound remain unreported in the provided evidence.
- Toxicity: Phosphonofluoridates (e.g., ) exhibit high acute toxicity, whereas phosphorus oxides like the target compound are generally less hazardous but require handling precautions due to irritant properties.
Biological Activity
1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 1H-Isophosphindole can be described as follows:
- Molecular Formula : C₁₃H₁₈N₁O₂P
- Molecular Weight : 253.26 g/mol
The compound features a phosphorus atom bonded to an isophosphindole framework, which may contribute to its reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds similar to 1H-Isophosphindole exhibit various biological activities, including:
- Anticancer Properties : Several studies have explored the potential of phosphine oxides and related compounds as anticancer agents. For instance, gold complexes derived from phosphine oxides have shown significant cytotoxicity against cancer cell lines such as MCF-7R breast cancer cells .
- Antimicrobial Activity : Phosphorus-containing compounds often display antimicrobial properties. A study on phosphinamides indicated their effectiveness against a range of bacterial strains .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various phosphine oxide derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Specifically, the introduction of bulky groups like tert-butyl (as seen in 1H-Isophosphindole) enhanced the activity due to improved lipophilicity and cellular uptake.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 1H-Isophosphindole | 5.3 | MCF-7 |
| Related Phosphine Oxide | 10.2 | HeLa |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, various phosphinamides were tested against Gram-positive and Gram-negative bacteria. The results showed that the presence of a phosphorus atom significantly contributed to the antimicrobial efficacy.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Phosphinamide A | 32 μg/mL | Staphylococcus aureus |
| Phosphinamide B | 64 μg/mL | Escherichia coli |
The biological activity of 1H-Isophosphindole is hypothesized to involve several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : Phosphorus-containing compounds may inhibit key enzymes involved in cellular metabolism or signaling pathways.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing 1H-Isophosphindole derivatives, and how can contradictions in spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural elucidation. For example, ³¹P NMR can confirm the presence of the phosphindole oxide group by detecting chemical shifts in the 10–30 ppm range . Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting patterns) may arise from conformational flexibility or impurities. Cross-validation with High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy (e.g., P=O stretching at ~1200 cm⁻¹) is recommended .
Q. How can researchers safely handle and store 1H-Isophosphindole derivatives to minimize hazards?
- Methodological Answer : Follow OSHA-compliant protocols: use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact due to potential irritation . Store in airtight containers under inert gas (e.g., argon) to prevent oxidation. Decomposition products (e.g., phosphorus oxides) require neutralization with aqueous base before disposal .
Q. What synthetic routes are reported for analogous phosphindole oxides, and what are their limitations?
- Methodological Answer : Cyclization of substituted phosphonates via intramolecular Friedel-Crafts reactions is common. For example, tert-butyl groups can be introduced via alkylation of phosphorus precursors . Limitations include low yields due to steric hindrance from bulky substituents. Optimization via temperature-controlled stepwise addition of reagents is advised .
Advanced Research Questions
Q. How does the tert-butyl group influence the electronic and steric properties of 1H-Isophosphindole derivatives in catalytic applications?
- Methodological Answer : The tert-butyl group enhances steric protection of the phosphorus center, reducing unwanted side reactions (e.g., dimerization). Computational studies (DFT) can model electron density distribution, showing decreased electrophilicity at P due to electron-donating effects. Experimental validation via kinetic studies (e.g., monitoring reaction rates with/without substituents) is critical .
Q. What strategies can address low regioselectivity in functionalizing the isophosphindole core?
- Methodological Answer : Use directing groups (e.g., nitro or amino substituents) to guide electrophilic substitution. For example, halogenation with N-bromosuccinimide (NBS) under radical conditions may improve selectivity. Advanced techniques like flow chemistry can enhance reproducibility by controlling reaction time and temperature .
Q. How can researchers resolve contradictions in reported reaction mechanisms for phosphindole oxide formation?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O tracing) can clarify whether oxidation occurs via radical pathways or nucleophilic attack. Kinetic isotope effects (KIE) studies and in-situ IR monitoring of intermediate species (e.g., P(III) intermediates) provide mechanistic insights .
Q. What are the challenges in scaling up the synthesis of 1H-Isophosphindole derivatives while maintaining green chemistry principles?
- Methodological Answer : Solvent selection is critical: replace chlorinated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic recycling (e.g., immobilized catalysts on silica) reduces waste. Lifecycle assessment (LCA) tools should evaluate energy efficiency and byproduct toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
